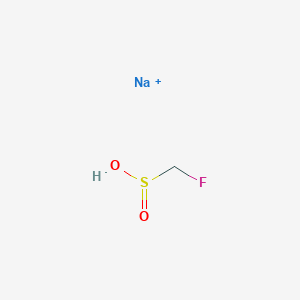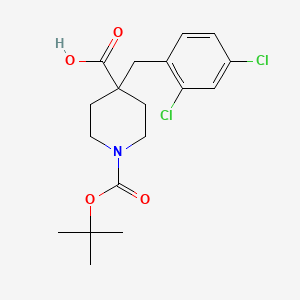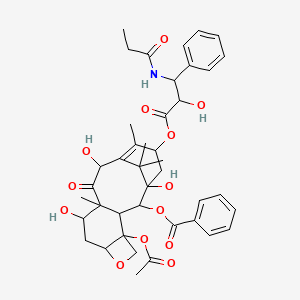
Indomethacin Ester, 4-Methoxyphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indomethacin Ester, 4-Methoxyphenyl- is a cell-permeable ester derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. It is known for its potent and selective inhibition of cyclooxygenase-2 (COX-2) compared to cyclooxygenase-1 (COX-1) . This compound is primarily used in research settings to study inflammation and related pathways.
Preparation Methods
The synthesis of Indomethacin Ester, 4-Methoxyphenyl- involves several steps:
Starting Material: The synthesis begins with 4-methoxyphenyl hydrazine.
Formation of Phenylhydrazone: This is formed by reacting 4-methoxyphenyl hydrazine with methyl levulinate under acid-catalyzed conditions.
Industrial production methods may involve similar steps but optimized for higher yield and purity.
Chemical Reactions Analysis
Indomethacin Ester, 4-Methoxyphenyl- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indomethacin Ester, 4-Methoxyphenyl- has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of esterification and acylation reactions.
Biology: Employed in cell permeability studies due to its ability to cross cell membranes.
Industry: Utilized in the development of new NSAID derivatives with improved efficacy and reduced side effects.
Mechanism of Action
The primary mechanism of action of Indomethacin Ester, 4-Methoxyphenyl- is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . The compound interacts with the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 .
Comparison with Similar Compounds
Indomethacin Ester, 4-Methoxyphenyl- is compared with other similar compounds such as:
Indomethacin: The parent compound, which is a non-selective COX inhibitor.
Ferulic Acid Derivatives: These compounds also exhibit anti-inflammatory properties but through different mechanisms.
Sinapic Acid Derivatives: Known for their antioxidant and anti-inflammatory activities.
The uniqueness of Indomethacin Ester, 4-Methoxyphenyl- lies in its selective inhibition of COX-2, making it a valuable tool in research focused on inflammation and related pathways .
Properties
CAS No. |
261766-24-9 |
|---|---|
Molecular Formula |
C26H22ClNO5 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C26H22ClNO5/c1-16-22(15-25(29)33-20-10-8-19(31-2)9-11-20)23-14-21(32-3)12-13-24(23)28(16)26(30)17-4-6-18(27)7-5-17/h4-14H,15H2,1-3H3 |
InChI Key |
RZUDCMGEWDZMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)





![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)




![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)
